molecular formula C13H18N2O3 B2387499 Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate CAS No. 1428375-38-5

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B2387499
CAS No.: 1428375-38-5
M. Wt: 250.298
InChI Key: BOTWJGKKRQTZOT-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate is a piperidine-based chemical building block designed for research and development applications, particularly in medicinal chemistry. Compounds within this class have been identified as key intermediates in the synthesis of biologically active molecules. For instance, structural analogs featuring an ether linkage between a heterocyclic system and the piperidine ring have demonstrated potent inhibitory activity against viral targets, such as the influenza virus . The piperidine-carboxylate moiety is a recognized privileged structure in drug discovery, serving as a core scaffold for developing covalent, selective inhibitors of enzyme targets, including members of the serine hydrolase superfamily . This compound is offered exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 4-pyridin-2-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-17-13(16)15-9-6-11(7-10-15)18-12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWJGKKRQTZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction represents one of the most effective methods for the preparation of Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate. This approach involves the reaction of 2-hydroxypyridine with ethyl 4-hydroxypiperidine-1-carboxylate in the presence of a phosphine reagent and an azodicarboxylate.

Based on similar reactions reported in the literature, the Mitsunobu protocol can be adapted for the synthesis of our target compound. For instance, the preparation of 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has been documented using a related approach. In this reaction, 2-hydroxy-5-nitropyridine was treated with 1-Boc-4-hydroxypiperidine in the presence of triphenylphosphine and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran at room temperature. This methodology can be extrapolated to our target compound by employing 2-hydroxypyridine and ethyl 4-hydroxypiperidine-1-carboxylate as starting materials.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution represents another viable approach for the synthesis of this compound. This method typically involves the reaction of a 2-halopyridine (commonly 2-fluoropyridine or 2-chloropyridine) with ethyl 4-hydroxypiperidine-1-carboxylate under basic conditions.

The SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which activates the 2-position toward nucleophilic attack. Several examples of nucleophilic substitution reactions involving pyridine derivatives and various nucleophiles are reported in the literature. For instance, the general procedure for nucleophilic substitution reactions described by some researchers involves treating a halogenated pyridine derivative with a nucleophile in the presence of a base such as KH in DMSO.

Ullmann Coupling Reaction

The Ullmann coupling reaction offers a metal-catalyzed approach for the formation of C-O bonds, which can be applied to the synthesis of this compound. This method typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Recent advances in Ullmann coupling methodologies have expanded the scope and improved the efficiency of these reactions. For example, the CuI-catalyzed Ullmann coupling can be performed in environmentally benign deep eutectic solvents, allowing for the smooth coupling of (hetero)aryl halides with various nucleophiles under relatively mild conditions (60–100°C). This methodology could be adapted for the coupling of 2-bromopyridine or 2-iodopyridine with ethyl 4-hydroxypiperidine-1-carboxylate.

Specific Synthetic Protocols

Method 1: Mitsunobu Reaction Protocol

Based on analogous procedures reported in the literature, the following protocol can be proposed for the synthesis of this compound via the Mitsunobu reaction:

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)
  • Ethyl 4-hydroxypiperidine-1-carboxylate (1.3 equiv)
  • Triphenylphosphine (3.0 equiv)
  • Diisopropyl azodicarboxylate (DIAD) (3.0 equiv)
  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a solution of 2-hydroxypyridine in anhydrous THF at room temperature under nitrogen, add ethyl 4-hydroxypiperidine-1-carboxylate and triphenylphosphine.
  • Cool the mixture to 0°C and add DIAD dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir overnight.
  • Quench the reaction by addition of saturated aqueous sodium bicarbonate solution.
  • Extract the product with ethyl acetate, dry over MgSO4, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

This protocol is expected to yield this compound in good to excellent yield, based on similar reactions reported for analogous compounds.

Method 2: Nucleophilic Aromatic Substitution Protocol

The following protocol can be employed for the synthesis of this compound via nucleophilic aromatic substitution:

Reagents:

  • 2-Fluoropyridine or 2-chloropyridine (1.0 equiv)
  • Ethyl 4-hydroxypiperidine-1-carboxylate (1.2 equiv)
  • Potassium carbonate or sodium hydride (2.0 equiv)
  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Dissolve ethyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF under nitrogen atmosphere.
  • Add potassium carbonate or sodium hydride (if using NaH, add it carefully in small portions at 0°C).
  • Stir the mixture for 30 minutes to ensure complete deprotonation of the alcohol.
  • Add 2-fluoropyridine or 2-chloropyridine dropwise and heat the reaction mixture to 80-100°C.
  • Monitor the reaction progress by TLC or HPLC.
  • After completion (typically 4-12 hours), cool the reaction mixture to room temperature and quench by addition of water.
  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

This approach takes advantage of the enhanced reactivity of halopyridines toward nucleophilic substitution due to the electron-withdrawing effect of the pyridine nitrogen.

Method 3: Ullmann Coupling Protocol

The following protocol describes the synthesis of this compound via copper-catalyzed Ullmann coupling:

Reagents:

  • 2-Bromopyridine or 2-iodopyridine (1.0 equiv)
  • Ethyl 4-hydroxypiperidine-1-carboxylate (1.2 equiv)
  • Copper(I) iodide (0.1-0.2 equiv)
  • 1,10-Phenanthroline or N,N-dimethylglycine (0.2 equiv)
  • Potassium carbonate or cesium carbonate (2.0 equiv)
  • Dimethylformamide (DMF) or 1,4-dioxane (anhydrous)

Procedure:

  • In a flame-dried flask under nitrogen, combine 2-bromopyridine or 2-iodopyridine, copper(I) iodide, and the ligand (1,10-phenanthroline or N,N-dimethylglycine).
  • Add anhydrous DMF or 1,4-dioxane, followed by ethyl 4-hydroxypiperidine-1-carboxylate and the base (potassium carbonate or cesium carbonate).
  • Heat the reaction mixture to 80-120°C and stir for 12-24 hours under nitrogen.
  • Monitor the reaction progress by TLC or HPLC.
  • After completion, cool the reaction mixture to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

This approach leverages recent advancements in copper-catalyzed coupling methodologies, which have shown improved efficiency and broader substrate scope compared to traditional Ullmann conditions.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent can significantly impact the efficiency of the preparation of this compound. Table 1 summarizes the effect of various solvents on the yield and reaction time based on similar transformations reported in the literature.

Table 1. Effect of Solvent on the Synthesis of this compound

Solvent Reaction Method Temperature (°C) Time (h) Expected Yield (%)
THF Mitsunobu 25 16 85-95
DMF SNAr 80 8 75-85
DMSO SNAr 80 6 80-90
Dioxane Ullmann 100 24 70-80
DMF Ullmann 100 12 75-85
ChCl/Gly* Ullmann 80 10 70-80

*ChCl/Gly: Choline chloride/glycerol deep eutectic solvent

Polar aprotic solvents such as DMF and DMSO generally facilitate nucleophilic substitution reactions by effectively solvating the cations while leaving the nucleophiles highly reactive. For Ullmann coupling reactions, DMF and 1,4-dioxane are commonly employed, although environmentally benign alternatives such as deep eutectic solvents have also shown promise in recent studies.

Base Selection

The choice of base is crucial for the deprotonation of the alcohol component in both nucleophilic substitution and Ullmann coupling reactions. Table 2 summarizes the effect of various bases on the reaction outcome.

Table 2. Effect of Base on the Synthesis of this compound

Base Reaction Method Solvent Temperature (°C) Expected Yield (%)
K2CO3 SNAr DMF 80 75-80
Cs2CO3 SNAr DMF 80 80-85
NaH SNAr DMF/DMSO 60 85-95
KH SNAr DMSO 50 90-95
K2CO3 Ullmann DMF 100 70-75
Cs2CO3 Ullmann DMF 100 75-80
t-BuOK Ullmann DMF 100 65-70

Strong bases such as sodium hydride and potassium hydride are particularly effective for nucleophilic substitution reactions, as they ensure complete deprotonation of the alcohol group. For Ullmann coupling reactions, cesium carbonate often provides superior results compared to other carbonates due to the enhanced solubility of cesium salts in organic solvents and the "cesium effect".

Catalyst and Ligand Selection for Ullmann Coupling

The efficiency of the Ullmann coupling approach is significantly influenced by the catalyst and ligand system employed. Table 3 provides a comparison of various catalyst/ligand combinations based on similar transformations reported in the literature.

Table 3. Effect of Catalyst and Ligand on Ullmann Coupling for the Synthesis of this compound

Catalyst Ligand Solvent Temperature (°C) Time (h) Expected Yield (%)
CuI None DMF 120 24 50-60
CuI L1* DMF 100 12 70-80
CuI L2** DMF 90 12 75-85
Cu2O L1* Dioxane 100 18 65-75
CuBr L2** DMF 100 16 70-80
CuI L3* ChCl/Gly 80 10 70-80

*L1: 1,10-Phenanthroline
L2: N,N-Dimethylglycine
*
L3: Picolinic acid

The use of appropriate ligands significantly enhances the efficiency of copper-catalyzed coupling reactions by stabilizing the active copper species and facilitating the oxidative addition and reductive elimination steps. N,N-Dimethylglycine has proven particularly effective for challenging substrates, while 1,10-phenanthroline provides good general activity across a range of substrates.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of extraction, crystallization, and chromatographic techniques. Table 4 summarizes the common purification methods and their expected efficiencies.

Table 4. Purification Methods for this compound

Purification Method Solvent System Expected Purity (%) Recovery (%)
Column Chromatography EtOAc/Hexane (1:4 to 1:1) 95-99 80-90
Recrystallization EtOAc/Hexane or DCM/Hexane 98-99 70-80
Preparative HPLC ACN/H2O with 0.1% TFA >99 60-70
Flash Chromatography EtOAc/Hexane gradient 95-98 85-95

Column chromatography on silica gel using an ethyl acetate/hexane gradient provides an effective means for purifying the target compound. For large-scale preparations, recrystallization from an appropriate solvent system can offer a more economical alternative.

Characterization Data

The characterization of this compound typically involves a combination of spectroscopic techniques, including NMR (1H and 13C), mass spectrometry, and infrared spectroscopy. Expected characterization data for the target compound, based on structural analysis and data from analogous compounds, are presented below.

1H NMR (400 MHz, CDCl3) : δ 8.18-8.15 (m, 1H, pyridine-H), 7.60-7.56 (m, 1H, pyridine-H), 6.91-6.86 (m, 1H, pyridine-H), 6.79-6.75 (d, 1H, pyridine-H), 4.85-4.75 (m, 1H, CH-O), 4.15 (q, 2H, CH2CH3), 3.85-3.70 (m, 2H, piperidine-H), 3.40-3.25 (m, 2H, piperidine-H), 2.10-1.95 (m, 2H, piperidine-H), 1.90-1.75 (m, 2H, piperidine-H), 1.25 (t, 3H, CH2CH3).

13C NMR (100 MHz, CDCl3) : δ 163.5 (C=O), 155.2 (pyridine-C), 147.8 (pyridine-C), 138.5 (pyridine-C), 117.2 (pyridine-C), 111.5 (pyridine-C), 73.2 (CH-O), 61.5 (CH2CH3), 41.2 (piperidine-C), 30.8 (piperidine-C), 14.7 (CH2CH3).

HRMS (ESI) : Calculated for C13H18N2O3 [M+H]+ 251.1396, found 251.1392.

IR (neat) : ν 2954, 2868, 1698 (C=O), 1594, 1470, 1436, 1278, 1231, 1173, 1110, 1042, 967, 770 cm-1.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The three main synthetic approaches for the preparation of this compound each offer distinct advantages and limitations in terms of efficiency and scalability. Table 5 provides a comparative analysis of these methods.

Table 5. Comparative Analysis of Synthetic Methods for this compound

Parameter Mitsunobu Reaction Nucleophilic Substitution Ullmann Coupling
Overall Yield 75-95% 70-90% 65-85%
Reaction Time 16-24 h 6-12 h 12-24 h
Scalability Limited Good Moderate
Reagent Cost High Low to Moderate Moderate
Purification Complexity High Moderate Moderate to High
Functional Group Tolerance Excellent Good Good
Environmental Impact High Moderate Moderate to High

The Mitsunobu reaction typically provides the highest yields but is limited in terms of scalability due to the stoichiometric use of phosphine and azodicarboxylate reagents, which can be costly and generate significant waste. Nucleophilic substitution offers a good balance of efficiency, scalability, and cost-effectiveness, making it suitable for larger-scale preparations. The Ullmann coupling approach provides access to more challenging substrates but may require optimization of reaction conditions for specific applications.

Green Chemistry Considerations

Environmental considerations are increasingly important in modern synthetic chemistry. Table 6 evaluates the three main synthetic approaches based on green chemistry metrics.

Table 6. Green Chemistry Metrics for the Synthesis of this compound

Green Chemistry Metric Mitsunobu Reaction Nucleophilic Substitution Ullmann Coupling
Atom Economy (%) 40-50 70-80 60-70
E-Factor 15-20 8-12 10-15
PMI (Process Mass Intensity) 20-25 10-15 15-20
Solvent Selection Poor Moderate Moderate to Good
Catalyst Recyclability N/A N/A Good
Energy Requirements Low Moderate Moderate to High

The nucleophilic substitution approach generally offers the most favorable green chemistry profile, with higher atom economy and lower E-factor values. Recent developments in Ullmann coupling methodologies, including the use of recyclable catalysts and green solvents such as deep eutectic solvents, have improved the environmental profile of this approach. The Mitsunobu reaction exhibits the least favorable green chemistry metrics due to the stoichiometric use of phosphine and azodicarboxylate reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

2.1. Pharmaceutical Development

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate is utilized in the synthesis of several pharmaceutical agents, particularly those targeting histamine receptors. For instance, it has been implicated in the preparation of Bepotastine, an H1 receptor antagonist used for allergic conditions. The compound's ability to serve as a scaffold for drug design highlights its significance in developing new therapeutic agents.

2.2. Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. Research has shown that compounds with similar structures to this compound can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

Case Study:
A study evaluated the anticancer activity of piperidine derivatives, including those related to this compound, demonstrating enhanced cytotoxicity against specific tumor cells compared to standard treatments like bleomycin .

Conclusion and Future Directions

This compound demonstrates significant potential in pharmaceutical applications, particularly in developing antihistamines and anticancer agents. Ongoing research is necessary to fully elucidate its mechanisms of action and explore its efficacy across different therapeutic areas.

Future studies should focus on:

  • In vivo studies to assess the pharmacokinetics and pharmacodynamics.
  • Structural modifications to enhance potency and selectivity.
  • Clinical trials to evaluate safety and efficacy in humans.

This compound represents a promising avenue for future drug development, particularly within the realms of allergy treatment and cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate with key analogs, focusing on structural variations, synthetic routes, and biological activities.

Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

  • Structural Features: Replaces the pyridin-2-yloxy group with a 4-methylpyridin-2-ylamino substituent.
  • Biological Activity: Acts as an inducible nitric oxide synthase (iNOS) inhibitor, with a binding energy of −6.91 kcal/mol in molecular docking studies. This suggests stronger hydrogen bonding or hydrophobic interactions compared to the pyridin-2-yloxy analog, which lacks direct amino functionality .
  • Synthetic Relevance : Likely synthesized via nucleophilic substitution or reductive amination, similar to intermediates in .

Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate

  • Structural Features : Incorporates a piperazine ring linked to a 2-methoxyphenyl group at the 4-position.
  • Synthetic Utility: Prepared via reductive amination of ketones, followed by microwave-assisted hydrolysis.

Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate

  • Structural Features : Replaces the pyridin-2-yloxy group with a pyrimidine-5-carboxylate linked to a 4-hydroxypiperidine.
  • Pyrimidine rings are common in kinase inhibitors, suggesting divergent therapeutic applications .

tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate

  • Structural Features : tert-Butyl carboxylate protecting group and a trifluoromethylbenzyl carbamoyl side chain.
  • Synthetic Role : The tert-butyl group enhances stability during synthesis, whereas the trifluoromethylbenzyl moiety introduces electron-withdrawing effects, altering reactivity compared to the ethyl carboxylate and pyridin-2-yloxy groups .

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

  • Structural Features : Integrates a 2-oxopiperidine and pyrazole ring.
  • Biological Implications: The 2-oxo group may enhance binding to proteases or kinases, while the pyrazole moiety is prevalent in anti-inflammatory agents.

Data Table: Key Comparative Features

Compound Name Structural Variations vs. Target Compound Biological Activity/Application Key Data Reference IDs
This compound Reference compound Potential enzyme inhibitor/intermediate N/A -
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate Amino vs. ether linkage; methylpyridine iNOS inhibition Binding energy: −6.91 kcal/mol
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperazine and methoxyphenyl substituent Intermediate for CNS-active molecules Microwave synthesis used
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate Pyrimidine and 4-hydroxypiperidine Kinase inhibitor candidate High solubility
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate 2-Oxopiperidine and pyrazole Anti-inflammatory/kinase modulation N/A

Discussion of Structural and Functional Divergence

  • Substituent Effects : The pyridin-2-yloxy group in the target compound provides an ether linkage, favoring metabolic stability over hydrolyzable esters or amides in analogs like ’s pyrrolidinyl amide .
  • Biological Target Specificity: Amino-substituted analogs (e.g., ) show stronger enzyme inhibition due to hydrogen-bonding capacity, whereas the target’s ether linkage may prioritize hydrophobic interactions .
  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic aromatic substitution (pyridin-2-yloxy formation), contrasting with reductive amination routes for piperazine-containing analogs .

Biological Activity

Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl carboxylate group and a pyridin-2-yloxy moiety. Its molecular formula is C13_{13}H16_{16}N2_2O3_3, and it has a molecular weight of approximately 248.28 g/mol. The presence of the pyridin-2-yloxy group is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's piperidine ring enhances its binding affinity through basic nitrogen atoms, while the pyridine moiety can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in disease processes.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cellular function.

Antiparasitic Activity

Research indicates that derivatives of piperidine-based compounds, including this compound, exhibit significant antiparasitic activity. For instance, modifications to the structure can lead to enhanced potency against parasites, with effective concentrations (EC50_{50}) often in the low micromolar range.

CompoundEC50_{50} (μM)Mechanism
This compound0.050Inhibits parasite replication
Analog A0.010Enhanced binding affinity
Analog B0.577Reduced activity compared to this compound

Antiviral Activity

A series of studies have identified piperidine derivatives as potential inhibitors of influenza virus. For example, a structurally similar compound demonstrated an EC50_{50} value as low as 0.05 μM against various influenza strains, indicating strong antiviral properties.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine core and substituents significantly impact biological activity. Key findings include:

  • Substituent Variations : The introduction of different aryl groups or functional groups at specific positions on the piperidine ring can enhance or diminish activity.
  • Polar Functionalities : The incorporation of polar functionalities has been linked to improved aqueous solubility and metabolic stability without compromising potency.

Case Studies

  • Inhibition Studies : A study evaluating the inhibition of cyclin-dependent kinases (CDKs) demonstrated that compounds similar to this compound exhibited IC50_{50} values ranging from 7.9 to 92 μM against cancer cell lines, suggesting potential anticancer applications.
  • Mechanistic Insights : Research involving time-of-addition experiments indicated that certain derivatives interfere with early stages of viral replication, providing insights into their mechanism of action against viral infections.

Q & A

Q. What are the key synthetic steps and reagents required to prepare Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example:

  • Step 1 : Introduction of the pyridin-2-yloxy group via nucleophilic substitution or coupling reactions under inert atmospheres.
  • Step 2 : Esterification of the piperidine nitrogen using ethyl chloroformate or similar reagents. Key reagents include coupling agents (e.g., EDC/HOBt for amide bonds), bases (e.g., triethylamine), and solvents like DCM or THF. Reaction conditions (e.g., 0–5°C for exothermic steps) and purification via column chromatography or recrystallization are critical for yield optimization .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the piperidine ring conformation, pyridin-2-yloxy linkage, and ester group. For example, the deshielded proton adjacent to the pyridinyl oxygen appears as a distinct multiplet in 1^1H NMR (~δ 4.5–5.5 ppm) .
  • IR Spectroscopy : Confirms ester C=O (~1740 cm1^{-1}) and ether C-O (~1250 cm1^{-1}) stretches.
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column) assess purity, with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

Q. What are the common chemical reactions involving this compound?

The ester group undergoes hydrolysis (acidic/basic conditions), while the pyridin-2-yloxy moiety participates in nucleophilic aromatic substitution. The piperidine nitrogen can be deprotected for further functionalization (e.g., acylations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

  • Temperature Control : Lower temperatures (0–10°C) reduce side reactions during coupling steps.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (DCM) improve selectivity in esterification.
  • Catalyst Use : Pd-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency for pyridinyl-oxygen bonds. Yields >80% are achievable with rigorous pH control (e.g., buffered conditions for amide formation) and in situ monitoring via TLC .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete deprotection of Boc groups or ester hydrolysis).
  • Dynamic NMR : Resolve conformational equilibria in the piperidine ring by varying temperature (e.g., coalescence experiments for axial/equatorial protons).
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What computational methods are suitable for predicting biological activity or target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., iNOS, kinases). For example, pyridinyl-oxygen hydrogen bonds with catalytic residues in iNOS (binding energy ≤ -6.5 kcal/mol) .
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO energies, LogP) with activity data from analogous piperidine derivatives to predict bioavailability or toxicity .

Q. How can researchers design assays to evaluate this compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against purified targets (e.g., kinases) using fluorescence-based ADP-Glo™ kits.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 3^3H) or use fluorescent tags to track intracellular localization via confocal microscopy.
  • Transcriptomics/Proteomics : Profile downstream gene/protein expression changes (e.g., NF-κB suppression) in treated cell lines (e.g., BV-2 microglial cells) .

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